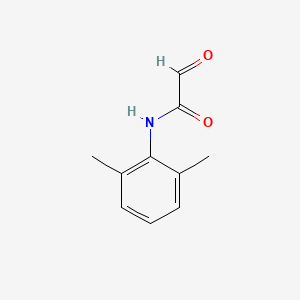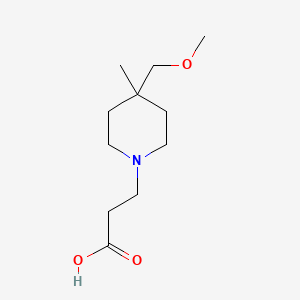
5-(4-Acetylpiperazin-1-YL)-2-cyanobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Acetylpiperazin-1-YL)-2-cyanobenzoic acid is a complex organic compound that features a piperazine ring substituted with an acetyl group and a benzoic acid moiety with a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Acetylpiperazin-1-YL)-2-cyanobenzoic acid typically involves multi-step organic reactions The benzoic acid moiety is then synthesized separately and coupled with the piperazine derivative
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
5-(4-Acetylpiperazin-1-YL)-2-cyanobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(4-Acetylpiperazin-1-YL)-2-cyanobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to receptor sites and modulate their activity. The cyano group can participate in hydrogen bonding, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
- 4-Acetylpiperazin-1-yl)acetic acid
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Comparison: 5-(4-Acetylpiperazin-1-YL)-2-cyanobenzoic acid is unique due to the presence of both the cyano and acetyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different binding affinities and pharmacological profiles, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C14H15N3O3 |
|---|---|
Molecular Weight |
273.29 g/mol |
IUPAC Name |
5-(4-acetylpiperazin-1-yl)-2-cyanobenzoic acid |
InChI |
InChI=1S/C14H15N3O3/c1-10(18)16-4-6-17(7-5-16)12-3-2-11(9-15)13(8-12)14(19)20/h2-3,8H,4-7H2,1H3,(H,19,20) |
InChI Key |
CPUKYNMYVWJLIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


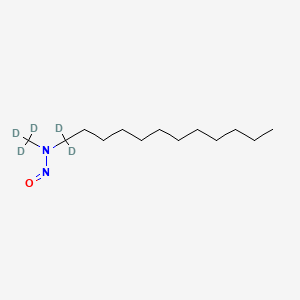
![(8aS)-2-(3-hydroxy-1-adamantyl)-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13431781.png)
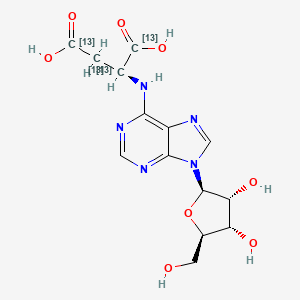


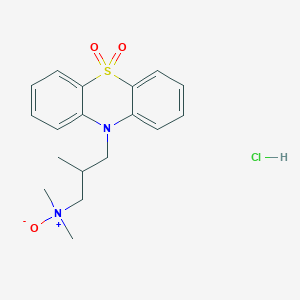
![N'-[7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]-2,2,2-trideuterioacetohydrazide](/img/structure/B13431811.png)



